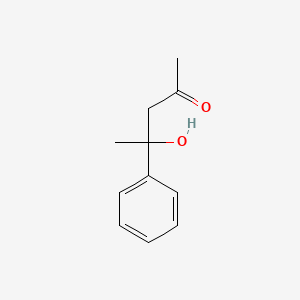

4-Hydroxy-4-phenylpentan-2-one

Description

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-hydroxy-4-phenylpentan-2-one |

InChI |

InChI=1S/C11H14O2/c1-9(12)8-11(2,13)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |

InChI Key |

PHCFXVKZINSLAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-4-phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-4-phenylpentan-2-one. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document compiles available data on its physical characteristics, spectroscopic profile, and synthetic methodologies. Furthermore, it explores the potential biological significance of this β-hydroxy ketone, drawing parallels with structurally related compounds. Detailed experimental protocols and visual diagrams of key processes are included to facilitate a deeper understanding and practical application of the information presented.

Chemical and Physical Properties

Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₁₄O₂[1][2] |

| CAS Number | 101456202 (for the (S)-enantiomer) |

| InChIKey | PHCFXVKZINSLAI-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)CC(C)(C1=CC=CC=C1)O[1] |

Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that most of these values are computationally derived and should be considered as estimates pending experimental verification.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[1][2] |

| XLogP3-AA (LogP) | 0.9 | PubChem (Computed)[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |

| Rotatable Bond Count | 3 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1][2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, acetone (B3395972), and ethyl acetate. Solubility in water is predicted to be low. | General chemical principles |

Synthesis and Experimental Protocols

This compound is accessible through a variety of synthetic routes, with the most common and illustrative being the aldol (B89426) condensation.

Synthesis via Aldol Condensation

The synthesis of this compound can be achieved via a base-catalyzed aldol condensation between acetophenone (B1666503) and acetone. In this reaction, the enolate of acetone acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone.

Reaction:

Acetophenone + Acetone → this compound

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure for a base-catalyzed aldol condensation and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Acetophenone

-

Acetone

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (HCl), dilute solution for neutralization

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone in a suitable solvent such as ethanol.

-

Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide to the stirred solution of acetophenone and acetone. The acetone should be in excess to favor the desired reaction.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the carbonyl and the tertiary carbon, the methyl protons adjacent to the carbonyl, and the methyl protons on the tertiary carbon. A broad singlet corresponding to the hydroxyl proton should also be present. A spectrum for (R)-(-)-4-Hydroxy-4-phenylpentan-2-one is available in the SpectraBase database.[3]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the phenyl ring, the tertiary carbon bearing the hydroxyl group, the methylene carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong, sharp peak around 1710 cm⁻¹ due to the C=O stretching of the ketone.

-

Peaks in the 3000-3100 cm⁻¹ region for C-H stretching of the aromatic ring.

-

Absorptions in the 1450-1600 cm⁻¹ range corresponding to C=C stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (178.23 g/mol ). Fragmentation patterns would likely involve the loss of water, a methyl group, or an acetyl group.

Biological Activity and Potential Applications

While specific biological activities of this compound have not been extensively reported, the β-hydroxy ketone motif is present in numerous biologically active natural products and synthetic compounds.[4]

Compounds containing a β-hydroxy ketone moiety have been shown to exhibit a range of biological activities, including antimicrobial, and anti-inflammatory properties. Furthermore, ketone bodies like β-hydroxybutyrate, which share structural similarities, have been investigated for their roles in cellular signaling and metabolism, with implications for conditions like cancer and neurological disorders.[5][6][7] The presence of the phenyl group in this compound may also confer interactions with biological targets such as enzymes and receptors.

Given its structure, this compound represents an interesting candidate for screening in various biological assays, particularly in the areas of infectious diseases and oncology. Its synthesis via the aldol condensation also makes it an accessible scaffold for the development of novel therapeutic agents.

Visualizations

Synthesis Pathway: Aldol Condensation

Caption: Base-catalyzed aldol condensation for the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

- 1. This compound | C11H14O2 | CID 12591617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-4-hydroxy-4-phenylpentan-2-one | C11H14O2 | CID 101456202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-4-phenylpentan-2-one IUPAC name and structure

This technical guide provides a comprehensive overview of 4-Hydroxy-4-phenylpentan-2-one, including its chemical identity, physicochemical properties, a plausible synthetic pathway, and a discussion of its potential biological significance based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure features a pentanone backbone with a hydroxyl group and a phenyl group both attached to the fourth carbon atom. The presence of a chiral center at the C4 position means that the molecule can exist as two different stereoisomers, (4S)-4-hydroxy-4-phenylpentan-2-one and (4R)-4-hydroxy-4-phenylpentan-2-one.

The core structure consists of a five-carbon chain. A ketone functional group is located at the second carbon (C2), defining it as a pentan-2-one. A hydroxyl (-OH) group and a phenyl group are substituted at the fourth carbon (C4).

Caption: Key structural features of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem |

| Molecular Weight | 178.23 g/mol | PubChem |

| Exact Mass | 178.099379685 Da | PubChem |

| XLogP3 | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Complexity | 183 | PubChem |

Synthesis Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and logical synthetic route is the base-catalyzed aldol (B89426) addition of acetone (B3395972) to acetophenone (B1666503).

Proposed Experimental Protocol: Base-Catalyzed Aldol Addition

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add acetophenone and a molar excess of acetone (which also serves as the solvent).

-

Cooling: Cool the mixture in an ice bath to 0-5 °C to control the reaction exothermicity and minimize side reactions.

-

Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the acetophenone starting material is consumed.

-

Quenching and Neutralization: Once the reaction is complete, quench it by adding a weak acid (e.g., ammonium (B1175870) chloride solution) or dilute hydrochloric acid until the mixture is neutralized.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

4-Hydroxy-4-phenylpentan-2-one molecular weight and formula

This guide provides an overview of the fundamental physicochemical properties of 4-Hydroxy-4-phenylpentan-2-one, a topic of interest for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Data

The molecular formula and molecular weight are critical parameters in chemical and pharmaceutical research. These values are foundational for stoichiometric calculations, analytical characterization, and the design of synthetic pathways. A summary of these key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1][2], LookChem[3], SpectraBase[4] |

| Molecular Weight | 178.23 g/mol | PubChem[1][2], SpectraBase[4] |

| Exact Mass | 178.09938 g/mol | PubChem[1][2], SpectraBase[4] |

The molecular formula C₁₁H₁₄O₂ indicates that each molecule of this compound is composed of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. The molecular weight of 178.23 g/mol is the mass of one mole of the substance.[1][2][4] This information is consistently reported across various chemical databases for this compound and its stereoisomers.[1][2][4]

References

Spectroscopic and Synthetic Profile of 4-Hydroxy-4-phenylpentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for 4-Hydroxy-4-phenylpentan-2-one. The information is curated to assist in the characterization and synthesis of this compound, which holds relevance in various chemical research and development domains.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural elucidation.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |

| 4.85 | s | 1H | Hydroxyl proton (-OH) |

| 2.90 | s | 2H | Methylene protons (-CH₂-) |

| 2.15 | s | 3H | Methyl protons (-COCH₃) |

| 1.50 | s | 3H | Methyl protons (-C(OH)CH₃) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 208.0 | Quaternary | Carbonyl carbon (C=O) |

| 147.5 | Quaternary | Aromatic carbon (C-Ar) |

| 128.5 | Tertiary | Aromatic carbons (CH-Ar) |

| 127.0 | Tertiary | Aromatic carbons (CH-Ar) |

| 125.0 | Tertiary | Aromatic carbons (CH-Ar) |

| 72.0 | Quaternary | Carbonyl-bearing carbon (-C(OH)-) |

| 55.0 | Secondary | Methylene carbon (-CH₂-) |

| 32.0 | Primary | Methyl carbon (-COCH₃) |

| 29.0 | Primary | Methyl carbon (-C(OH)CH₃) |

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2970, 2925 | Medium | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (ketone) |

| 1600, 1495 | Medium | C=C stretch (aromatic ring) |

| 1450 | Medium | C-H bend (aliphatic) |

| 1360 | Medium | C-H bend (methyl) |

| 1170 | Strong | C-O stretch (tertiary alcohol) |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 178 | 20 | [M]⁺ (Molecular ion) |

| 163 | 15 | [M - CH₃]⁺ |

| 121 | 100 | [C₆H₅C(OH)CH₃]⁺ (base peak) |

| 105 | 40 | [C₆H₅CO]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

| 43 | 65 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction between acetophenone (B1666503) and a methylmagnesium halide (e.g., methylmagnesium iodide or bromide).[1]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Methyl iodide or methyl bromide

-

Acetophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide or bromide in anhydrous diethyl ether or THF from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.[2]

-

Reaction with Acetophenone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of acetophenone in anhydrous diethyl ether or THF dropwise from the dropping funnel while stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for an hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3][4] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).[5] Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.[6]

-

Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.[6] A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[7] The concentration should be in the range of 10-100 µg/mL.

-

GC Conditions: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms). Set an appropriate temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

MS Conditions: Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Signaling Pathway of Spectroscopic Information to Structure

This diagram illustrates how different spectroscopic techniques provide complementary information that leads to the final structural elucidation of the molecule.

Caption: Information flow from spectroscopic data to the structural elucidation of this compound.

References

- 1. This compound | C11H14O2 | CID 12591617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sites.bu.edu [sites.bu.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 4-Hydroxy-4-phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Hydroxy-4-phenylpentan-2-one. This document outlines the expected spectral data, provides a standard experimental protocol for acquiring such data, and includes visualizations to aid in the understanding of the molecular structure and analytical workflow.

Molecular Structure and NMR Active Nuclei

This compound (C₁₁H₁₄O₂) is a tertiary alcohol and a ketone. Its structure contains several distinct proton and carbon environments that are distinguishable by NMR spectroscopy. The presence of a chiral center at the C4 position adds to its structural complexity.

Structure:

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are estimated based on typical ranges for the functional groups present in the molecule. The spectra are assumed to be recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~2.1 | Singlet | 3H | - |

| H-3 (CH₂) | ~2.8 | Singlet | 2H | - |

| H-5 (CH₃) | ~1.5 | Singlet | 3H | - |

| OH | ~3.5-4.5 | Broad Singlet | 1H | - |

| Phenyl-H | ~7.2-7.4 | Multiplet | 5H | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~30 |

| C-2 (C=O) | ~208 |

| C-3 (CH₂) | ~52 |

| C-4 (C-OH) | ~72 |

| C-5 (CH₃) | ~28 |

| Phenyl C (quaternary) | ~145 |

| Phenyl CH | ~125-128 |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for obtaining ¹H and ¹³C NMR spectra of organic compounds is provided below. Instrument-specific parameters may require optimization.

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Adjusted to avoid clipping

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 0-15 ppm

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024 or more, depending on concentration

-

Receiver Gain: Adjusted to avoid clipping

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-220 ppm

3.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the NMR analysis of an organic compound.

Caption: General workflow for NMR analysis.

4.2. Logical Relationship of NMR Data to Structure

The following diagram illustrates how different aspects of the NMR spectra are logically connected to the structural features of this compound.

Caption: Logical connections in NMR spectral analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, it is recommended to acquire and analyze experimental data for the specific sample of interest.

Mass Spectrometry of 4-Hydroxy-4-phenylpentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-Hydroxy-4-phenylpentan-2-one, a tertiary benzylic alcohol and ketone. The document outlines predicted fragmentation patterns based on established principles of mass spectrometry, presents the data in a structured format, details a standard experimental protocol for analysis, and visualizes the fragmentation pathways.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several key fragment ions resulting from characteristic cleavage patterns of aromatic ketones and tertiary alcohols. The molecular weight of this compound is 178.23 g/mol .[1][2] The expected quantitative data is summarized in the table below.

| m/z | Predicted Fragment Ion | Proposed Structure | Relative Intensity |

| 178 | [M]⁺ | [C₁₁H₁₄O₂]⁺ | Low |

| 163 | [M - CH₃]⁺ | [C₁₀H₁₁O₂]⁺ | Moderate |

| 160 | [M - H₂O]⁺ | [C₁₁H₁₂O]⁺ | Moderate to High |

| 135 | [M - CH₃CO]⁺ | [C₉H₁₁O]⁺ | Moderate |

| 121 | [C₈H₉O]⁺ | Phenyl-C(OH)-CH₃⁺ | High |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | High (often base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |

| 43 | [CH₃CO]⁺ | Acetyl cation | High |

Predicted Fragmentation Pathways

The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways, initiated by electron ionization. These pathways are dictated by the presence of the phenyl, tertiary alcohol, and ketone functional groups, which direct bond cleavages to form stable carbocations. Aromatic ketones are known to fragment via cleavage of the alkyl chain to yield a stable benzoyl cation (ArC≡O⁺) at m/z 105.[3] Tertiary alcohols readily undergo dehydration.

A logical representation of these fragmentation pathways is detailed below:

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard operating procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.

2. Instrumentation:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector set to 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Scan Rate: 2 scans/second.

-

3. Data Acquisition and Analysis:

-

Acquire the data using the instrument's control and data acquisition software.

-

Process the raw data to obtain the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a spectral library (if available) or interpret the fragmentation pattern based on known fragmentation rules for organic molecules.

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-Hydroxy-4-phenylpentan-2-one

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-Hydroxy-4-phenylpentan-2-one, a molecule incorporating a ketone, a tertiary alcohol, and a monosubstituted phenyl group. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive overview of the key spectral features and the methodologies to obtain them.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The expected absorption bands are summarized in the table below. These values are based on established correlations for similar chemical structures.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3400 (broad) | Tertiary Alcohol | O-H Stretch | Strong, Broad |

| 3100-3000 | Aromatic Ring | C-H Stretch | Medium to Weak |

| ~2950 | Aliphatic Groups | C-H Stretch | Medium |

| ~1715 | Ketone | C=O Stretch | Strong |

| 1620-1400 | Aromatic Ring | C=C Ring Stretch | Medium to Weak |

| 1210-1100 | Tertiary Alcohol | C-O Stretch | Strong |

| 770-710 | Monosubstituted Ring | C-H Out-of-plane Bend | Strong |

| ~690 | Monosubstituted Ring | Ring Bend | Strong |

Key Spectral Features Explained

The IR spectrum of this compound is dominated by a few key absorptions. A very broad and intense peak is expected around 3400 cm⁻¹ due to the O-H stretching of the tertiary alcohol, with the broadening resulting from intermolecular hydrogen bonding.[1][2][3][4][5] The presence of a strong, sharp absorption at approximately 1715 cm⁻¹ is indicative of the C=O stretch of the saturated aliphatic ketone.[6][7][8][9][10]

The aromatic phenyl group will present several characteristic bands. These include C-H stretching vibrations in the 3100-3000 cm⁻¹ region and a series of sharp absorptions between 1620 cm⁻¹ and 1400 cm⁻¹ corresponding to C=C ring stretching.[11] Furthermore, as a monosubstituted benzene (B151609) ring, strong bands are anticipated between 770-710 cm⁻¹ and around 690 cm⁻¹, which are due to C-H out-of-plane bending and ring bending, respectively.[12] Aliphatic C-H stretching from the methyl and methylene (B1212753) groups will appear around 2950 cm⁻¹. The C-O stretching of the tertiary alcohol is expected to produce a strong band in the 1210-1100 cm⁻¹ region.[1][2][5]

Experimental Protocol: Obtaining the IR Spectrum

The following is a generalized protocol for obtaining the IR spectrum of a solid or liquid organic compound such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Sample holder (e.g., KBr plates for liquid, KBr powder and press for solid)

-

Spatula

-

Mortar and pestle (for solid samples)

-

Appropriate solvent for cleaning (e.g., acetone, isopropanol)

-

Lens paper

Procedure:

-

Spectrometer Preparation:

-

Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.

-

Perform a background scan to account for atmospheric water and carbon dioxide.

-

-

Sample Preparation (Liquid Sample - Thin Film Method):

-

Place a small drop of the liquid sample onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles in the sample.

-

Place the salt plate assembly into the sample holder of the spectrometer.

-

-

Sample Preparation (Solid Sample - KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. The mixture should be a fine, homogenous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the press and place it in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.

-

Identify and label the major absorption peaks.

-

Compare the peak positions with known correlation tables to identify the functional groups present in the molecule.

-

-

Cleaning:

-

Thoroughly clean the salt plates or pellet press components with an appropriate solvent and dry them completely.

-

Visualizations

The following diagrams illustrate the relationship between the functional groups of this compound and their expected IR spectral regions, as well as a typical experimental workflow.

Caption: Correlation of functional groups in this compound with their IR spectral regions.

Caption: A generalized workflow for obtaining and analyzing an IR spectrum.

References

- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Physicochemical Properties of 4-Hydroxy-4-phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4-phenylpentan-2-one is a keto-alcohol of interest in organic synthesis and potentially in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is fundamental for its application in research and drug development, informing decisions on reaction conditions, purification methods, formulation, and storage. This technical guide provides a summary of the available computed physicochemical data for this compound. Due to a lack of experimentally determined physical properties in publicly accessible literature, this document also furnishes generalized experimental protocols for the determination of key physical characteristics, serving as a practical guide for researchers.

Core Physicochemical Data

Comprehensive searches of scientific databases and chemical supplier information indicate a lack of experimentally verified physical property data for this compound. The following table summarizes the computed data available from the PubChem database, which provides theoretical estimates based on the compound's structure.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1][2] |

| Molecular Weight | 178.23 g/mol | PubChem[1][2] |

| XLogP3-AA (LogP) | 0.9 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1][2] |

| Exact Mass | 178.099379685 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 178.099379685 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1][2] |

| Heavy Atom Count | 13 | PubChem[1][2] |

| Complexity | 183 | PubChem[1][2] |

Note: The above data are computationally derived and have not been experimentally confirmed.

Experimental Protocols for Physical Property Determination

The following sections outline standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to approach the expected melting range.

-

The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Boiling Point (Microscale)

For small quantities of a liquid or a low-melting solid, a microscale boiling point determination can be employed.

Methodology:

-

Sample Preparation: A few drops of the liquid sample are placed in a small-diameter test tube (Thiele tube or similar).

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, and a sealed capillary tube are required.

-

Procedure:

-

A short piece of capillary tubing, sealed at one end, is placed open-end down into the sample.

-

The apparatus is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

The density of a solid can be determined using the pycnometer method.

Methodology:

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, and a liquid in which the sample is insoluble (e.g., a saturated solution of the compound or an inert solvent).

-

Procedure:

-

The weight of the empty, dry pycnometer is recorded.

-

The pycnometer is filled with the chosen liquid, and its weight is recorded.

-

A known weight of the solid sample is introduced into the empty pycnometer.

-

The pycnometer is then filled with the liquid, and the total weight is recorded.

-

The density is calculated using the formula: Density = (Weight of sample) / [(Weight of pycnometer + liquid) - (Weight of pycnometer + sample + liquid)] * Density of the liquid

-

Determination of Solubility

Solubility is determined by finding the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.

Methodology:

-

Solvent Screening: A qualitative assessment is performed by adding a small amount of the compound to various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) at room temperature to observe solubility.

-

Quantitative Determination (Isothermal Method):

-

A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known aliquot of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.

-

The solubility is expressed as g/100 mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized organic compound.

Caption: Workflow for Physical Property Characterization.

References

An In-Depth Technical Guide to the Stereoisomers of 4-Hydroxy-4-phenylpentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-phenylpentan-2-one is a chiral ketone that possesses a stereogenic center at the C4 position, giving rise to two enantiomers: (R)-4-hydroxy-4-phenylpentan-2-one and (S)-4-hydroxy-4-phenylpentan-2-one. The distinct spatial arrangement of these stereoisomers can lead to significant differences in their biological activity, making their separation and individual characterization crucial for applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these stereoisomers, including detailed experimental protocols and quantitative data.

Physicochemical Properties and Characterization

The accurate characterization of the individual enantiomers is fundamental to understanding their properties. Below is a summary of key physicochemical data.

| Property | (R)-4-Hydroxy-4-phenylpentan-2-one | (S)-4-Hydroxy-4-phenylpentan-2-one | Racemic this compound |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol | 178.23 g/mol |

| IUPAC Name | (4R)-4-hydroxy-4-phenylpentan-2-one | (4S)-4-hydroxy-4-phenylpentan-2-one | This compound |

| CAS Number | Not available | Not available | 12591617 |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |

| Specific Rotation [α]D | - (value not available) | + (value not available) | 0° |

Note: Specific rotation values are currently not publicly available in the searched literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): 7.45-7.20 (m, 5H, Ar-H), 4.5 (s, 1H, -OH), 2.90 (d, J=17.0 Hz, 1H, -CH₂-), 2.75 (d, J=17.0 Hz, 1H, -CH₂-), 2.15 (s, 3H, -COCH₃), 1.60 (s, 3H, -C(OH)CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ (ppm): 208.0 (C=O), 146.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (Ar-CH), 73.0 (C-OH), 54.0 (CH₂), 32.0 (COCH₃), 29.0 (C(OH)CH₃)

A reference spectrum for (R)-(-)-4-Hydroxy-4-phenylpentan-2-one is available in public databases which can be used for comparison.[1]

Experimental Protocols

Enantioselective Synthesis via Asymmetric Aldol (B89426) Condensation

The primary method for obtaining enantiomerically enriched this compound is through an asymmetric aldol condensation. This reaction involves the coupling of acetophenone (B1666503) with acetone (B3395972), catalyzed by a chiral catalyst. The following is a generalized protocol that can be adapted for the synthesis of either the (R) or (S) enantiomer by selecting the appropriate chiral catalyst.

Materials:

-

Acetophenone

-

Acetone (dried over molecular sieves)

-

Chiral Proline-based catalyst (for (S)-enantiomer) or its enantiomer (for (R)-enantiomer)

-

Dimethylformamide (DMF, anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of acetophenone (1.0 eq) in anhydrous DMF, add the chiral proline-based catalyst (0.1 eq).

-

Cool the mixture to 0 °C and add acetone (5.0 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the desired enantiomer of this compound.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For the separation of the racemic mixture and for the determination of enantiomeric excess (ee%), chiral HPLC is the method of choice.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak AD-H or equivalent.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Dissolve a small amount of the racemic this compound in the mobile phase.

-

Inject the sample onto the column.

-

Monitor the elution profile at 254 nm. The two enantiomers should elute as separate peaks.

-

The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with the individual stereoisomers of this compound. However, chiral molecules often exhibit stereospecific interactions with biological targets such as enzymes and receptors. It is plausible that the (R) and (S) enantiomers could display different pharmacological profiles.

Further research is warranted to explore the potential biological effects of these compounds. A hypothetical signaling pathway that could be investigated is the interaction with G-protein coupled receptors (GPCRs), a common target for many chiral drugs.

Conclusion

References

An In-Depth Technical Guide on (S)-4-hydroxy-4-phenylpentan-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide on the properties, synthesis, and potential biological activities of (S)-4-hydroxy-4-phenylpentan-2-one. It is important to note that while extensive searches have been conducted, a significant portion of the available data for this specific enantiomer is computational. Experimental data is limited, and information on its biological activity is largely extrapolated from related compounds. This guide clearly distinguishes between computed and experimental data and provides detailed hypothetical protocols to facilitate future research.

Core Properties of (S)-4-hydroxy-4-phenylpentan-2-one

(S)-4-hydroxy-4-phenylpentan-2-one is a chiral molecule belonging to the class of β-hydroxy ketones. Its structure, comprising a phenyl ring, a hydroxyl group, and a ketone, suggests potential for various chemical transformations and biological interactions.

Physical and Chemical Properties

The following tables summarize the available quantitative data for (S)-4-hydroxy-4-phenylpentan-2-one.

| Identifier | Value | Source |

| IUPAC Name | (4S)-4-hydroxy-4-phenylpentan-2-one | PubChem[1] |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| SMILES | CC(=O)C--INVALID-LINK--(C1=CC=CC=C1)O | PubChem[1] |

| InChI | InChI=1S/C11H14O2/c1-9(12)8-11(2,13)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3/t11-/m0/s1 | PubChem[1] |

| InChIKey | PHCFXVKZINSLAI-NSHDSACASA-N | PubChem[1] |

| Computed Physicochemical Properties | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 178.099379685 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Note: No experimentally determined melting point, boiling point, or specific optical rotation for the (S)-enantiomer has been found in the public domain. Spectroscopic data for the racemic mixture and the (R)-enantiomer are available and are expected to be very similar for the (S)-enantiomer, with the exception of the sign of optical rotation.

Synthesis and Characterization: Experimental Protocols

The following protocols are based on general methodologies for the asymmetric synthesis and characterization of β-hydroxy ketones and have been adapted for the specific synthesis of (S)-4-hydroxy-4-phenylpentan-2-one.

Proposed Asymmetric Synthesis: Aldol (B89426) Reaction

A plausible and efficient method for the enantioselective synthesis of (S)-4-hydroxy-4-phenylpentan-2-one is the asymmetric aldol reaction between acetophenone (B1666503) and acetone (B3395972), utilizing a chiral catalyst.

Materials:

-

Acetophenone

-

Acetone (dried over molecular sieves)

-

Chiral Proline-based catalyst (e.g., (S)-proline)

-

Dimethylformamide (DMF, anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of acetophenone (1 equivalent) in anhydrous DMF, add the chiral (S)-proline catalyst (0.1 equivalents).

-

Add dry acetone (5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure (S)-4-hydroxy-4-phenylpentan-2-one.

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl ketone protons, a multiplet for the methylene (B1212753) protons, a singlet for the tertiary methyl protons, a broad singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbonyl carbon, the quaternary carbon bearing the hydroxyl and phenyl groups, the methylene carbon, the methyl ketone carbon, the tertiary methyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A sharp absorption peak around 1710 cm⁻¹ due to the C=O stretching of the ketone.

-

Absorption bands in the 3000-3100 cm⁻¹ region for aromatic C-H stretching and in the 1450-1600 cm⁻¹ region for aromatic C=C stretching.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 178.10. Fragmentation patterns would likely show losses of water (M-18), a methyl group (M-15), and an acetyl group (M-43).

Optical Rotation:

-

The specific rotation should be measured using a polarimeter at the sodium D-line (589 nm) with a known concentration of the compound in a suitable solvent (e.g., chloroform (B151607) or methanol). The sign of the rotation will confirm the enantiomer.

Potential Biological Activity and Experimental Workflows

While no specific biological activity has been reported for (S)-4-hydroxy-4-phenylpentan-2-one, the β-hydroxy ketone motif is present in various biologically active molecules. For instance, some β'-hydroxy-α,β-unsaturated ketones have shown antiproliferative activities against human solid tumor cell lines.[2][3] Therefore, it is plausible that (S)-4-hydroxy-4-phenylpentan-2-one could exhibit interesting pharmacological properties.

Proposed Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of (S)-4-hydroxy-4-phenylpentan-2-one.

Caption: A proposed experimental workflow for the synthesis, purification, and initial biological screening of (S)-4-hydroxy-4-phenylpentan-2-one.

Hypothetical Signaling Pathway for Further Investigation

Should initial screenings indicate, for example, anticancer activity, a potential mechanism of action could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt pathway.

Caption: A hypothetical signaling pathway (PI3K/Akt) that could be investigated to elucidate the mechanism of action of (S)-4-hydroxy-4-phenylpentan-2-one if it exhibits anticancer properties.

Conclusion

(S)-4-hydroxy-4-phenylpentan-2-one is a chiral molecule with potential for further investigation in the fields of synthetic chemistry and drug discovery. While a substantial amount of computational data on its properties is available, there is a clear need for experimental validation and exploration of its biological activities. The protocols and workflows outlined in this guide are intended to provide a solid foundation for researchers to initiate such studies. Future work should focus on the enantioselective synthesis, thorough characterization, and systematic biological screening of this compound to unlock its full potential.

References

- 1. (4S)-4-hydroxy-4-phenylpentan-2-one | C11H14O2 | CID 101456202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta'-Hydroxy-alpha,beta-unsaturated ketones: A new pharmacophore for the design of anticancer drugs. Part 2 [pubmed.ncbi.nlm.nih.gov]

(R)-(-)-4-Hydroxy-4-phenylpentan-2-one: A Technical Guide to its Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of (R)-(-)-4-hydroxy-4-phenylpentan-2-one, a chiral β-hydroxy ketone of interest in organic synthesis and potential pharmaceutical development. Due to the limited availability of direct experimental data for this specific enantiomer, this document presents a comprehensive, plausible experimental protocol for its asymmetric synthesis via an aldol (B89426) reaction. Furthermore, predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided, based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

Chiral β-hydroxy ketones are valuable building blocks in the synthesis of complex organic molecules, including many natural products and pharmaceuticals. The presence of both a hydroxyl and a carbonyl group, along with a stereocenter, allows for a wide range of chemical transformations with stereochemical control. (R)-(-)-4-hydroxy-4-phenylpentan-2-one is a member of this class of compounds, featuring a tertiary benzylic alcohol and a ketone functional group. Its specific stereochemistry makes it a target of interest for asymmetric synthesis and as a potential chiral precursor. This guide outlines a robust method for its preparation and provides a detailed analysis of its expected spectroscopic properties.

Proposed Experimental Protocol: Asymmetric Aldol Reaction

The proposed synthesis of (R)-(-)-4-hydroxy-4-phenylpentan-2-one is based on a proline-catalyzed asymmetric aldol reaction between acetophenone (B1666503) and acetone (B3395972). L-proline is a well-established and effective organocatalyst for promoting enantioselective aldol condensations.

2.1. Materials and Methods

-

Materials:

-

Acetophenone (freshly distilled)

-

Acetone (dry)

-

L-proline

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate for chromatography elution

-

-

Instrumentation:

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer with stir bars

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

-

2.2. Reaction Procedure

-

To a stirred solution of L-proline (0.15 mmol) in anhydrous DMF (2.0 mL) in a round-bottom flask at 0 °C, add acetone (2.0 mmol).

-

Stir the mixture at 0 °C for 20 minutes.

-

Add acetophenone (1.0 mmol) to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

2.3. Purification

The crude product is purified by flash column chromatography on silica gel.[1][2][3]

-

Prepare a slurry of silica gel in hexane and pack the column.[1]

-

Load the crude product onto the column.[1]

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.[1]

-

Combine the pure fractions and remove the solvent under reduced pressure to yield (R)-(-)-4-hydroxy-4-phenylpentan-2-one as a colorless oil or a white solid.

Predicted Spectral Data

The following tables summarize the predicted spectral data for (R)-(-)-4-hydroxy-4-phenylpentan-2-one. These predictions are based on the analysis of similar compounds and established spectroscopic principles.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.45 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.50 | s | 1H | Hydroxyl proton (-OH) |

| ~2.90 | s | 2H | Methylene protons (-CH₂-) |

| ~2.15 | s | 3H | Acetyl protons (-COCH₃) |

| ~1.60 | s | 3H | Methyl protons (-C(OH)CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~208.0 | Ketone carbonyl carbon (>C=O) |

| ~145.0 | Aromatic quaternary carbon (C-ipso) |

| ~128.5 | Aromatic methine carbons (-CH=) |

| ~127.0 | Aromatic methine carbons (-CH=) |

| ~125.0 | Aromatic methine carbons (-CH=) |

| ~72.0 | Tertiary alcohol carbon (>C-OH) |

| ~55.0 | Methylene carbon (-CH₂-) |

| ~32.0 | Acetyl methyl carbon (-COCH₃) |

| ~28.0 | Tertiary methyl carbon (-C(OH)CH₃) |

3.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 (broad) | Strong | O-H stretch (alcohol)[4] |

| ~3060, 3030 | Medium | C-H stretch (aromatic) |

| ~2970, 2930 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone)[5] |

| ~1600, 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| ~1170 | Strong | C-O stretch (tertiary alcohol) |

| ~760, 700 | Strong | C-H bend (monosubstituted benzene) |

3.3. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Proposed Fragment Ion |

| 178 | Low | [M]⁺ (Molecular ion) |

| 163 | Moderate | [M - CH₃]⁺ |

| 121 | High | [C₆H₅C(OH)CH₃]⁺ (Benzylic cleavage)[6] |

| 105 | Moderate | [C₆H₅CO]⁺ (Acylium ion after rearrangement) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation)[7] |

| 43 | High | [CH₃CO]⁺ (Acylium ion)[8] |

Visualizations

4.1. Experimental Workflow

Caption: Synthetic and analytical workflow for (R)-(-)-4-hydroxy-4-phenylpentan-2-one.

4.2. Spectroscopic Characterization Logic

Caption: Logic diagram for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and spectral characterization of (R)-(-)-4-hydroxy-4-phenylpentan-2-one. The detailed experimental protocol, based on a well-established asymmetric aldol reaction, offers a practical route for its preparation. The tabulated and predicted spectral data for ¹H NMR, ¹³C NMR, IR, and MS serve as a valuable reference for the identification and characterization of this chiral β-hydroxy ketone. The provided workflows and logical diagrams offer a clear visual representation of the synthetic and analytical processes. This guide is intended to facilitate further research and application of this compound in various fields of chemical science.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Discovery and history of 4-Hydroxy-4-phenylpentan-2-one

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-4-phenylpentan-2-one, a keto-alcohol of interest to researchers, scientists, and drug development professionals. Due to a notable absence of a clear discovery and developmental history in accessible scientific literature, this document focuses on the compound's synthesis, physicochemical properties, and potential biological activities as inferred from analogous structures. This guide consolidates available data, outlines a probable synthetic protocol, and proposes avenues for future research into its bioactivity.

Introduction and Historical Context

This compound, with the molecular formula C₁₁H₁₄O₂, is a tertiary alcohol and a ketone. Despite its well-defined structure, a seminal publication detailing its initial discovery and characterization is not readily identifiable in the public domain. Chemical databases like PubChem list the compound and its stereoisomers, providing computed physicochemical properties, but a rich historical narrative is conspicuously absent.[1][2] This lack of a clear origin story presents both a challenge and an opportunity, suggesting a relatively unexplored molecule with potential for novel discovery.

Physicochemical Properties

The fundamental properties of this compound are primarily derived from computational models available in public databases.[1][2] These properties are crucial for designing synthetic routes and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 (Computed) | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |

| Rotatable Bond Count | 3 | PubChem[1][2] |

| Exact Mass | 178.099379685 Da | PubChem[1] |

| Complexity (Computed) | 183 | PubChem[1][2] |

Synthesis and Experimental Protocols

The structure of this compound strongly suggests its synthesis via an aldol (B89426) condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[3] The most probable pathway involves the reaction of acetophenone (B1666503) with the enolate of acetone (B3395972).

Proposed Synthetic Pathway: Aldol Condensation

The synthesis would likely proceed via a base-catalyzed aldol condensation. In this proposed mechanism, a base abstracts an α-hydrogen from acetone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The resulting alkoxide is then protonated to yield the final product, this compound.

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized protocol for the synthesis of this compound based on standard aldol condensation procedures.

-

Reaction Setup: A solution of acetophenone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Base Addition: An aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is added dropwise to the stirred solution of acetophenone and acetone.

-

Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute HCl) to neutralize the base. The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the literature. However, its structural features allow for informed speculation on its potential bioactivities, drawing parallels with similar molecules.

Inferred Antimicrobial and Cytotoxic Effects

A structurally related compound, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), has been identified in the glandular trichomes of Oenothera glazioviana and has demonstrated antimicrobial, insecticidal, and phytotoxic activities, suggesting a role as a defensive compound.[4] Furthermore, other phenylalkanol derivatives are known to exhibit antimicrobial properties, often by disrupting the integrity of bacterial cell membranes.[5] It is plausible that this compound could exhibit similar activities.

Potential Neurological and Anti-inflammatory Activity

The presence of a phenyl group in the structure suggests the possibility of interactions with receptors in the central nervous system. Some small aromatic alcohols are known to interact with targets such as GABAa receptors or voltage-gated ion channels.[5] Additionally, simple phenolic compounds have been reported to possess anti-inflammatory properties. These potential activities for this compound remain speculative and require experimental validation.

Proposed Investigatory Workflow for Biological Activity

To elucidate the biological potential of this compound, a standard drug discovery and development workflow would be appropriate.

Caption: Standard workflow for drug discovery and development.

Hypothetical Signaling Pathway Interaction

Based on the potential antimicrobial activity and its amphipathic nature, a proposed mechanism of action could involve the disruption of microbial cell membranes. This could lead to a cascade of downstream effects, ultimately resulting in cell death.

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion and Future Directions

This compound represents a molecule with a defined structure but an undefined history and biological profile. The information presented in this technical guide, based on established chemical principles and data from analogous compounds, provides a foundational framework for future research. The primary areas for future investigation include:

-

Definitive Synthesis and Characterization: A comprehensive study detailing the synthesis, purification, and full spectroscopic characterization of this compound is required to provide experimentally validated data.

-

Biological Screening: A broad-based biological screening of the compound is warranted to identify any potential therapeutic activities, including antimicrobial, cytotoxic, neurological, and anti-inflammatory effects.

-

Historical Literature Search: A deeper search of older chemical literature and patent databases may yet uncover the original discovery of this compound, providing valuable historical context.

The study of this compound is an open field for researchers, with the potential for new discoveries in both its fundamental chemistry and its biological applications.

References

- 1. This compound | C11H14O2 | CID 12591617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-4-hydroxy-4-phenylpentan-2-one | C11H14O2 | CID 101456202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. magritek.com [magritek.com]

- 4. Localization of a defensive volatile 4-hydroxy-4-methylpentan-2-one in the capitate glandular trichomes of Oenothera glazioviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-Hydroxy-4-phenylpentan-2-one via Aldol Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-phenylpentan-2-one is a valuable ketol intermediate in organic synthesis, finding applications in the preparation of various pharmaceutical compounds and fine chemicals. Its synthesis is a classic example of a base-catalyzed crossed aldol (B89426) condensation between acetophenone (B1666503) and acetone (B3395972). This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound.

Reaction Principle

The synthesis proceeds via a base-catalyzed aldol condensation. In this reaction, a base, typically sodium hydroxide (B78521), abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone, this compound. It is crucial to maintain controlled reaction conditions to favor the formation of the desired aldol addition product and minimize the competing dehydration reaction, which would lead to the formation of the α,β-unsaturated ketone (chalcone).

Experimental Protocols

Materials and Equipment

| Material/Equipment | Specifications |

| Acetophenone | Reagent grade, ≥98% |

| Acetone | ACS grade, ≥99.5% |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% |

| Ethanol (B145695) (EtOH) | 95% or absolute |

| Diethyl Ether | Anhydrous |

| Hexane (B92381) | ACS grade, ≥98.5% |

| Hydrochloric Acid (HCl) | Concentrated (for neutralization) |

| Round-bottom flask | Appropriate size (e.g., 250 mL) |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Rotary evaporator | |

| Buchner funnel and filter paper | |

| Glassware for extraction and crystallization | |

| NMR spectrometer | |

| FT-IR spectrometer |

Synthesis of this compound

This protocol is a representative procedure adapted from general methods for aldol condensation.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (e.g., 0.1 mol, 12.02 g) in ethanol (100 mL).

-

Addition of Acetone: To this solution, add a significant excess of acetone (e.g., 0.5 mol, 29.04 g, approx. 37 mL). Using acetone as the solvent and reactant helps to drive the equilibrium towards the desired product.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Base Addition: Prepare a solution of sodium hydroxide (e.g., 0.05 mol, 2.0 g) in water (20 mL). Slowly add the NaOH solution dropwise to the stirred, cooled reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Neutralize the reaction mixture by slowly adding concentrated HCl until the pH is approximately 7.

-

Remove the ethanol and excess acetone under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification by Crystallization

-

Dissolve the crude this compound in a minimum amount of a 1:1 mixture of diethyl ether and hexane at room temperature.

-

Cool the solution to 0 °C in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | IUPAC Name |

| Acetophenone | 120.15 | 1-phenylethan-1-one |

| Acetone | 58.08 | Propan-2-one |

| This compound | 178.23 | This compound[1][2] |

Expected Yield and Purity

| Parameter | Value |

| Theoretical Yield | Based on the limiting reagent (acetophenone) |

| Expected Experimental Yield | 60-75% |

| Purity (after crystallization) | >95% (as determined by NMR or GC) |

Characterization Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 200 MHz) | δ 7.50-7.20 (m, 5H, Ar-H), 4.50 (s, 1H, -OH), 3.00 (s, 2H, -CH₂-), 2.15 (s, 3H, -C(O)CH₃), 1.55 (s, 3H, -C(OH)CH₃) |

| ¹³C NMR (CDCl₃) | δ 208.0 (C=O), 147.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (Ar-CH), 72.0 (C-OH), 54.0 (-CH₂-), 32.0 (-C(O)CH₃), 29.0 (-C(OH)CH₃) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 2980-2920 (aliphatic C-H stretch), 1710 (C=O stretch), 1600, 1495 (Ar C=C stretch) |

Visualizations

Caption: Mechanism of the base-catalyzed aldol condensation.

Caption: Experimental workflow for the synthesis.

References